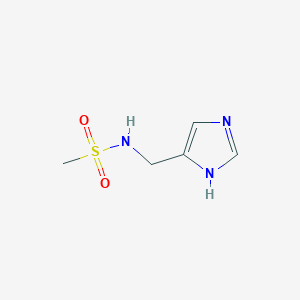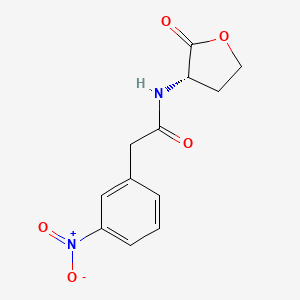
(S)-2-(3-nitrophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(3-nitrophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a nitrophenyl group and a tetrahydrofuran ring, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-nitrophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide typically involves the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable phenyl precursor to introduce the nitro group at the desired position.
Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Coupling of the intermediates: The final step involves coupling the nitrophenyl intermediate with the tetrahydrofuran intermediate under suitable reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(3-nitrophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The compound can undergo substitution reactions at the nitrophenyl group or the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(S)-2-(3-nitrophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-(3-nitrophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group and the tetrahydrofuran ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-(3-nitrophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide can be compared with other nitrophenyl and tetrahydrofuran derivatives, such as:
- (S)-2-(4-nitrophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide
- (S)-2-(3-nitrophenyl)-N-(2-oxotetrahydrofuran-3-yl)propionamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its chiral nature also adds to its uniqueness, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H12N2O5 |
|---|---|
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
2-(3-nitrophenyl)-N-[(3S)-2-oxooxolan-3-yl]acetamide |
InChI |
InChI=1S/C12H12N2O5/c15-11(13-10-4-5-19-12(10)16)7-8-2-1-3-9(6-8)14(17)18/h1-3,6,10H,4-5,7H2,(H,13,15)/t10-/m0/s1 |
Clé InChI |
IUPQZKFASASZOC-JTQLQIEISA-N |
SMILES isomérique |
C1COC(=O)[C@H]1NC(=O)CC2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canonique |
C1COC(=O)C1NC(=O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


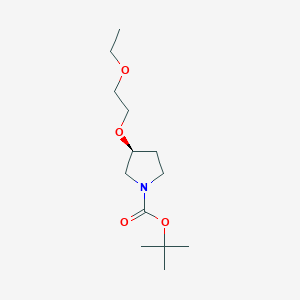
![Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B12826063.png)
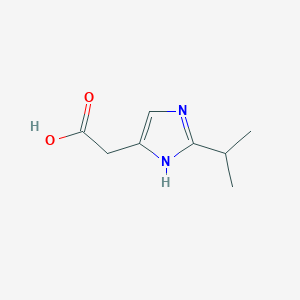
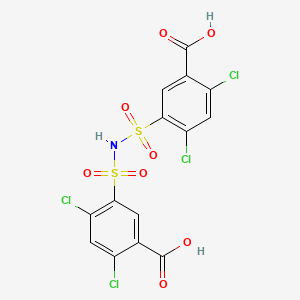
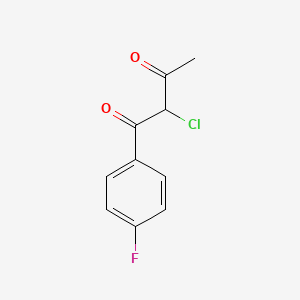
![8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12826090.png)
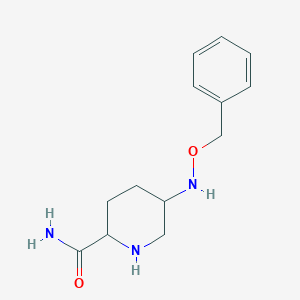
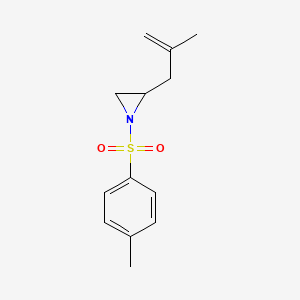
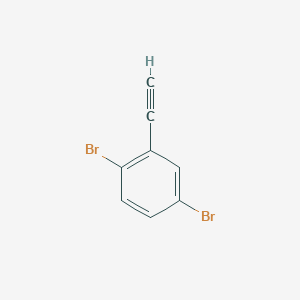
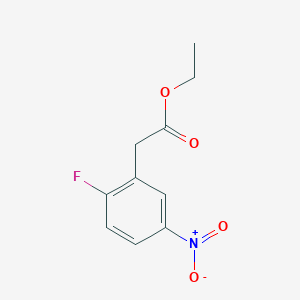
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;hydroiodide](/img/structure/B12826118.png)
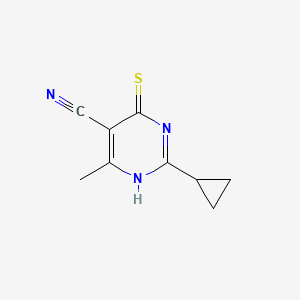
![Manganese(2+); 2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate; chloride](/img/structure/B12826141.png)
